molecular formula C20H22N2O3 B2798346 N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-48-7

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2798346
CAS No.: 852155-48-7
M. Wt: 338.407
InChI Key: QFOJVPFEDOXFOY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with methoxyphenyl and oxopyrrolidinylmethyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 3-methylbenzylamine to yield N-(2-methoxyphenyl)-3-methylbenzamide. The final step involves the reaction of this intermediate with 2-oxopyrrolidine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxopyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-3-methylbenzamide: Lacks the oxopyrrolidinylmethyl group, resulting in different chemical properties.

    N-(2-hydroxyphenyl)-3-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide: The methoxy group is replaced with a hydroxyl group, altering its reactivity and biological activity.

Uniqueness

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the presence of both methoxy and oxopyrrolidinylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-7-5-8-16(13-15)20(24)22(14-21-12-6-11-19(21)23)17-9-3-4-10-18(17)25-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOJVPFEDOXFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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